Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
Description
Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a thiophene ring, a thiazole ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
cyclopropyl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c19-14(11-1-2-11)17-4-6-18(7-5-17)15-16-13(10-21-15)12-3-8-20-9-12/h3,8-11H,1-2,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXVSRACKPOYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Formation with Thiophene Integration
Thiophene-3-carbothioamide reacts with α-bromoacetone in ethanol under reflux to yield 4-methyl-2-amino-5-(thiophen-3-yl)thiazole. The thiophene moiety is introduced via the thioamide precursor, ensuring regioselectivity at the thiazole’s 5-position. Cyclization proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromoketone, followed by dehydration. Modifications using microwave irradiation reduce reaction times from hours to minutes while maintaining yields >80%.
Alternative Thiazole Synthesis: Cook-Heilbron Method
Aminonitriles react with carbon disulfide in basic conditions to form 2,4-disubstituted thiazoles. For instance, 2-cyano-3-(thiophen-3-yl)propionamide treated with CS₂ generates 4-(thiophen-3-yl)thiazol-2-amine, though yields are lower (~60%) compared to Hantzsch.
Functionalization of the Thiazole: Piperazine Coupling
The 2-amino group on the thiazole is replaced with piperazine to establish the 4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine intermediate.
Nucleophilic Substitution via Bromination
The amine is converted to a bromide using PBr₃ in dichloromethane, producing 2-bromo-4-(thiophen-3-yl)thiazole. Piperazine (2 equiv) reacts with this intermediate in dimethylformamide (DMF) at 100°C for 12 hours, achieving 75% substitution efficiency. Excess piperazine ensures complete conversion, validated by LC-MS.
Buchwald-Hartwig Amination
For higher regiocontrol, palladium-catalyzed amination is employed. A mixture of 2-bromothiazole, piperazine, Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours affords the piperazinyl-thiazole in 82% yield. This method minimizes byproducts and is scalable to kilogram quantities.
Introduction of the Cyclopropyl Methanone Group
The final step involves acylating the secondary amine of piperazine with cyclopropanecarbonyl chloride.
Acylation Under Schotten-Baumann Conditions
Piperazinyl-thiazole is treated with cyclopropanecarbonyl chloride (1.2 equiv) in a biphasic system of dichloromethane and aqueous NaOH (10%). Vigorous stirring at 0°C for 2 hours yields the methanone derivative with 90% purity. Excess base neutralizes HCl byproduct, driving the reaction to completion.
Coupling Agent-Mediated Acylation
For moisture-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) facilitate acylation in anhydrous THF. Cyclopropanecarboxylic acid (1.5 equiv) reacts with the piperazine at room temperature for 6 hours, achieving 88% yield. This method avoids racemization and is ideal for chiral intermediates.
Integrated Synthetic Routes and Optimization
One-Pot Thiazole-Piperazine Assembly
Recent advances combine thiazole formation and piperazine coupling in a single reactor. Thiophene-3-carbothioamide, α-bromoacetone, and piperazine react in the presence of CuI (5 mol%) and K₂CO₃ in acetonitrile at 80°C. The one-pot method reduces purification steps and achieves 70% overall yield.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch + Acylation | Thiazole formation, nucleophilic substitution, acylation | 68% | High regioselectivity, scalable | Multi-step, moderate yield |
| Buchwald + Schotten-Baumann | Pd-catalyzed amination, acylation | 75% | Fewer byproducts, high purity | Costly catalysts |
| One-Pot Assembly | Integrated thiazole-piperazine synthesis | 70% | Reduced steps, time-efficient | Requires optimization for scale-up |
| Suzuki Coupling | Boronic ester coupling | 85% | High yield, versatile | Sensitive to oxygen and moisture |
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, N,N’-dicyclohexylcarbodiimide.
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the alkyl halides used.
Scientific Research Applications
Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(4-(4-(thiophen-2-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Cyclopropyl(4-(4-(furan-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Cyclopropyl(4-(4-(pyridin-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
Uniqueness
Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and interactions compared to similar compounds.
Biological Activity
Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a cyclopropyl group, a thiophene ring, a thiazole ring, and a piperazine moiety, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is , with a molecular weight of 386.5 g/mol. The structure can be represented as follows:
The biological activity of Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies have shown that compounds with similar structures often exhibit inhibitory effects on specific enzymes, such as tyrosinase, which plays a crucial role in melanin production.
Inhibitory Effects
Recent research has indicated that derivatives of piperazine, including those resembling Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, can act as competitive inhibitors against tyrosinase. For instance, one study reported an IC50 value of 0.18 μM for a structurally related compound, demonstrating significant potency in inhibiting enzyme activity without cytotoxic effects on B16F10 melanoma cells .
1. Tyrosinase Inhibition
A comparative study highlighted the effectiveness of several piperazine derivatives in inhibiting tyrosinase activity. The results indicated that modifications to the piperazine ring could enhance inhibitory potency. Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone's unique structure may provide similar or improved inhibitory effects compared to established inhibitors .
| Compound Name | IC50 (μM) | Remarks |
|---|---|---|
| Compound 26 | 0.18 | Competitive inhibitor; no cytotoxicity observed |
| Kojic Acid | 17.76 | Reference compound for comparison |
2. Antimicrobial Activity
Another area of interest is the antimicrobial potential of compounds containing thiophene and thiazole rings. Research has shown that these compounds exhibit activity against various pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa. The presence of the cyclopropyl group may enhance membrane permeability and bioactivity against these bacteria .
Synthetic Routes
The synthesis of Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Reacting thiophene derivatives with thioamides under cyclization conditions.
- Piperazine Derivatization : Coupling the thiazole derivative with piperazine using coupling agents like DCC.
- Cyclopropyl Group Introduction : Utilizing nucleophilic substitution reactions with cyclopropyl halides.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core followed by coupling with thiophene-thiazole and cyclopropyl groups. Key steps include:
- Condensation reactions under reflux in ethanol or DMF, monitored via TLC for intermediate formation .
- Use of catalysts (e.g., hexahydropyridine) to enhance selectivity and yield during cyclopropane ring formation .
- Purification via recrystallization (e.g., chloroform) or column chromatography to isolate the final product .
- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. ethanol) and temperature gradients during reflux can minimize side reactions .
Q. Which analytical techniques are most effective for characterizing the structure and purity of Cyclopropyl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone?
- Structural elucidation :
- X-ray crystallography for resolving bond lengths and angles (e.g., cyclopropyl-thiazole interactions) .
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm piperazine connectivity and thiophene substitution patterns .
- Purity assessment :
- HPLC with UV detection (λ = 254 nm) to quantify impurities .
- HRMS for verifying molecular ion peaks (e.g., [M + Na]⁺) with <2 ppm error .
Q. How can researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?
- In vitro assays :
- Enzyme inhibition assays (e.g., monoacylglycerol lipase) using fluorogenic substrates to measure IC₅₀ values .
- Cell-based cytotoxicity screens (e.g., MTT assay) with appropriate controls (e.g., doxorubicin) .
- Target validation :
- Receptor binding studies (e.g., radioligand displacement) to assess affinity for GPCRs or kinases .
Advanced Research Questions
Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?
- Systematic substitution :
- Varying the thiophene (e.g., 3-yl vs. 2-yl) and cyclopropyl groups to compare bioactivity .
- Introducing electron-withdrawing groups (e.g., -F, -CF₃) to modulate metabolic stability .
- Computational SAR :
- Molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., CYP450 isoforms) .
Q. How can computational modeling be integrated to predict the binding affinity of this compound with biological targets?
- Molecular dynamics (MD) simulations :
- Simulate ligand-protein interactions (e.g., piperazine-thiazole interactions with active sites) over 100-ns trajectories .
- Free energy calculations :
- Use MM-PBSA/GBSA to estimate ΔGbinding for prioritization of analogs .
Q. How should researchers address contradictory data in pharmacological studies of this compound?
- Data reconciliation strategies :
- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
- Employ orthogonal assays (e.g., SPR vs. ITC) to confirm target engagement .
- Meta-analysis :
- Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .
Q. What experimental approaches are recommended to assess the chemical stability and reactivity of this compound under physiological conditions?
- Stability studies :
- Accelerated degradation testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitored via LC-MS .
- Reactivity profiling :
- Cyclic voltammetry to evaluate redox potential and susceptibility to metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
